BI-9627 is a small molecule compound primarily investigated for its potential therapeutic applications in oncology. It functions as a selective inhibitor of specific protein targets involved in cancer cell proliferation and survival. The compound has garnered attention due to its unique mechanism of action and specificity, making it a candidate for further development in cancer treatment.
BI-9627 was developed through collaborative research efforts in medicinal chemistry and pharmacology, often originating from academic institutions or pharmaceutical companies focused on targeted cancer therapies. The exact source of the compound may vary depending on proprietary research and development processes.
BI-9627 is classified as a small molecule inhibitor. It specifically targets certain kinases or other proteins that play critical roles in signaling pathways associated with cancer. This classification places it among other targeted therapies that aim to disrupt malignant cell growth while minimizing effects on normal cells.
The synthesis of BI-9627 typically involves multi-step organic synthesis techniques, which may include:
The synthetic pathway may involve:
The molecular structure of BI-9627 can be represented by its chemical formula, which details the arrangement of atoms within the molecule. The structure typically features:
Molecular weight, melting point, and solubility data are essential for characterizing BI-9627. For example:
BI-9627 undergoes various chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
Kinetic studies can provide insight into reaction rates and mechanisms, helping to optimize synthesis conditions and improve yields.
The mechanism of action for BI-9627 involves its binding to specific target proteins, inhibiting their activity and disrupting downstream signaling pathways critical for cancer cell survival. This inhibition can lead to:
Studies often utilize assays such as Western blotting or flow cytometry to measure the effects of BI-9627 on target proteins and cellular responses.
Key physical properties include:
Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are crucial for understanding how BI-9627 behaves in biological systems.
BI-9627 is primarily explored for its applications in cancer therapy. Its targeted approach allows for potential use in:
The discovery of BI-9627 stemmed from concerted efforts to overcome the pharmacological limitations of earlier NHE1 inhibitors. While compounds like cariporide demonstrated cardioprotective potential in ischemia-reperfusion injury models, clinical translation was hampered by adverse effects, notably an increased incidence of thromboembolic stroke observed in the pivotal EXPEDITION trial [6]. This underscored the urgent need for inhibitors with superior selectivity and safety profiles. BI-9627 was developed through systematic medicinal chemistry optimization focused on enhancing NHE1 potency while minimizing off-target interactions. Key milestones include its identification as a potent, selective small-molecule inhibitor, with half-maximal inhibitory concentration (IC₅₀) values of 6 nM in intracellular pH recovery assays using human HT-29 cells and 31 nM in human platelet swelling assays [2] [5] [8]. These early in vitro findings positioned BI-9627 as a promising candidate for mechanistic studies. Its subsequent pharmacological profiling revealed favorable drug-like properties, including low drug-drug interaction potential and excellent pharmacokinetics in preclinical species (rat and dog), supporting its utility as a research tool and potential therapeutic lead [2] [5].
BI-9627 serves as a cornerstone pharmacological tool for validating NHE1-specific functions across diverse cellular and physiological contexts. Its high potency and selectivity profile enable researchers to attribute observed effects directly to NHE1 inhibition with greater confidence than previously possible. Key applications include:
Table 1: Key Functional Assays Validated Using BI-9627
Biological Process | Assay Type | BI-9627 Activity (IC₅₀) | Significance |
---|---|---|---|
Intracellular pH Regulation | pH recovery (pHi) in HT-29 cells | 6 nM [2] [5] | Confirms direct on-target inhibition of NHE1-mediated H⁺ extrusion/Na⁺ influx |
Platelet Activation | Human platelet swelling assay | 31 nM [2] [5] [8] | Validates NHE1 role in platelet volume regulation and activation pathways |
Myocardial Injury | Isolated heart ischemia-reperfusion | Potent activity [2] [5] | Demonstrates therapeutic potential in cardiac ischemia models |
Crucially, BI-9627 exhibits >30-fold selectivity for NHE1 over the closely related NHE2 isoform and shows no measurable inhibition of NHE3 [2] [5] [8]. This selectivity profile is vital for dissecting the unique physiological roles of NHE1, particularly in complex systems like platelets, where NHE1 activation is integral to thrombus generation. NHE1 inhibition elevates intracellular H⁺ concentration, reducing Na⁺ influx. This indirectly diminishes Ca²⁺ overload by reversing the sodium-calcium exchanger, thereby attenuating platelet degranulation, glycoprotein IIb/IIIa receptor activation, and platelet-leukocyte aggregate formation [6]. BI-9627’s potency in inhibiting platelet swelling provides direct pharmacological evidence for NHE1’s centrality in these processes. Furthermore, its remarkable efficacy in isolated heart models of ischemia-reperfusion injury provides robust validation for NHE1 as a therapeutic target in cardiac protection [2] [5].
BI-9627 represents a significant evolution within the NHE inhibitor class, distinguished by its molecular characteristics and pharmacological profile when compared to predecessors:
Table 2: BI-9627 Compared to Representative NHE Inhibitors
Inhibitor | Chemical Class | NHE1 IC₅₀/EC₅₀ | Key Selectivity Limitations | Research Applications |
---|---|---|---|---|
BI-9627 | Optimized small molecule | 6-31 nM [2] [5] [8] | >30-fold selective over NHE2; inactive vs NHE3 [2] [5] | High-fidelity NHE1 mechanistic studies; cardiac/platelet models |
Amiloride | Pyrazinoylguanidine | ~1-10 µM [1] | Potent inhibition of epithelial sodium channels (ENaC); weak activity vs uPA | Broad diuretic; limited as selective NHE1 tool |
Cariporide (HOE-642) | Benzoylguanidine | ~0.1-0.2 µM [6] | Associated with increased thromboembolic stroke risk in clinical trials [6] | Early ischemia-reperfusion research; clinical trial failure |
5-(N,N-Hexamethylene)amiloride (HMA) | Amiloride derivative | ~0.1-1 µM [1] | Retains some ENaC/uPA off-target activity; variable isoform selectivity | Studies requiring improved potency over amiloride |
Structurally, BI-9627 (Chemical Formula: C₁₆H₁₉F₃N₄O₂; Molecular Weight: 356.34 g/mol [2] [8]) lacks the pyrazine core characteristic of amiloride and its derivatives (e.g., HMA). This distinct scaffold underlies its improved selectivity. While early amiloride derivatives like HMA provided initial structure-activity relationship insights—showing that 5-position modifications (dialkylamines) could enhance NHE1 potency—they often retained significant off-target activity against epithelial sodium channels or urokinase-type plasminogen activator [1]. BI-9627 overcomes these limitations. Its molecular design minimizes interactions with these off-target proteins, resulting in a clean selectivity profile critical for definitive target validation [2] [5] [8]. Consequently, BI-9627 occupies a unique position as a highly selective, nanomolar-potency inhibitor suitable for applications demanding precise NHE1 blockade, particularly in platelet biology research and complex models of cardiac ischemia where confounding off-target effects of earlier inhibitors complicated data interpretation. Its physicochemical and pharmacokinetic properties further enable its use in sustained in vivo studies exploring chronic NHE1 modulation [2] [5]. BI-9627 thus exemplifies the progression from broad-spectrum ion channel modulators to target-optimized pharmacological probes within the NHE inhibitor class.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0